6-Allyl-7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
This compound is a complex organic molecule that likely contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been reported as potent antibacterial agents, antimalarial agents, antipsychotic agents, and as antifungal agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized by the reductive amination of related structures using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It’s likely that the compound binds to the active site of the kinase, potentially inhibiting its activity and thus altering the signal transduction pathways it regulates .
Biochemical Pathways
The inhibition of MAPK14 can affect several biochemical pathways. MAPK14 is involved in the regulation of various cellular processes, including the inflammatory response, cell growth, and apoptosis. Therefore, the compound’s action could have downstream effects on these pathways .
Pharmacokinetics
The compound’s structure suggests it may have good intestinal absorption and could cross the blood-brain barrier
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its potential inhibitory effect on MAPK14, it could lead to reduced inflammation, altered cell growth, and changes in apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to MAPK14 .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-3-10-24-21(2)29-26-25(23-13-8-5-9-14-23)19-28-32(26)27(24)31-17-15-30(16-18-31)20-22-11-6-4-7-12-22/h3-9,11-14,19H,1,10,15-18,20H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAFTJXSZPDGHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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